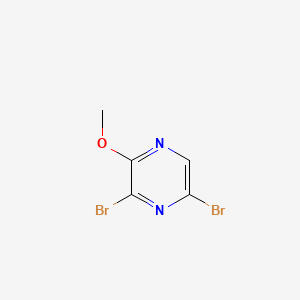

3,5-Dibromo-2-methoxypyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2-methoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2O/c1-10-5-4(7)9-3(6)2-8-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODAPRNRDPTFIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(N=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Characterization of 3,5-Dibromo-2-methoxypyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,5-Dibromo-2-methoxypyrazine, a key heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Due to the limited availability of published experimental data for this specific molecule, this document outlines the predicted spectroscopic characteristics based on established principles and data from analogous structures. It further details generalized experimental protocols for acquiring and analyzing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of similar pyrazine derivatives and an understanding of the influence of bromo and methoxy substituents on spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to be simple, showing a singlet for the methoxy protons and a singlet for the lone aromatic proton on the pyrazine ring. The chemical shift of the aromatic proton will be influenced by the deshielding effects of the electronegative nitrogen and bromine atoms.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ) ppm | Multiplicity |

| ~ 8.0 - 8.5 | Singlet |

| ~ 4.0 - 4.2 | Singlet |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be characteristic of a highly substituted, electron-deficient aromatic system.

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ) ppm | Assignment |

| ~ 155 - 160 | C2 (-OCH₃) |

| ~ 140 - 145 | C6 |

| ~ 130 - 135 | C3 (-Br) |

| ~ 125 - 130 | C5 (-Br) |

| ~ 54 - 56 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups and the aromatic ring system.

| Predicted IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3050 - 3150 | C-H Aromatic Stretch |

| 2850 - 2960 | C-H Aliphatic Stretch (-OCH₃) |

| 1550 - 1600 | C=N Aromatic Ring Stretch |

| 1400 - 1500 | C=C Aromatic Ring Stretch |

| 1200 - 1250 | C-O-C Asymmetric Stretch |

| 1000 - 1050 | C-O-C Symmetric Stretch |

| 500 - 600 | C-Br Stretch |

Mass Spectrometry (MS)

The mass spectrum, typically acquired using Electron Ionization (EI), will show a prominent molecular ion peak. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and bromine-containing fragments. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

| Predicted Mass Spectrometry Data | |

| m/z | Relative Abundance |

| [M]⁺, [M+2]⁺, [M+4]⁺ | ~1:2:1 ratio |

| [M-CH₃]⁺ | Variable |

| [M-OCH₃]⁺ | Variable |

| [M-Br]⁺ | Variable |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, scan the range from 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Perform a background scan of the empty sample compartment or the pure KBr pellet.

-

Mass Spectrometry (MS)

-

Sample Introduction (Gas Chromatography - GC-MS):

-

Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Inject a small volume (e.g., 1 µL) into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Use a temperature program to elute the compound.

-

-

Ionization and Mass Analysis:

-

Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-400).

-

The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio.

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the fragmentation pattern to confirm the structure.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic characterization.

An In-Depth Technical Guide to the Synthesis and Discovery of 3,5-Dibromo-2-methoxypyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-2-methoxypyrazine is a halogenated heterocyclic compound with significant potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The strategic placement of bromine atoms and a methoxy group on the pyrazine ring offers multiple reaction sites for further functionalization, making it a valuable building block for creating complex molecular architectures. This technical guide provides a comprehensive overview of the plausible synthetic routes, detailed experimental protocols based on analogous reactions, and the physicochemical properties of this compound.

Introduction

Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that are integral to the structure of numerous biologically active molecules. The introduction of halogen and alkoxy groups onto the pyrazine core can significantly modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and biological activity. This compound has emerged as a key intermediate, enabling the synthesis of a diverse range of substituted pyrazines for applications in medicinal chemistry and materials science. While a specific "discovery" event for this compound is not prominently documented in the literature, its utility is evident from its role as a precursor in the synthesis of more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₄Br₂N₂O | PubChem[1] |

| Molecular Weight | 267.91 g/mol | PubChem[1] |

| CAS Number | 1207853-31-3 | PubChem[1] |

| Appearance | Likely a solid at room temperature | Inferred |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | COC1=NC=C(N=C1Br)Br | PubChem[1] |

| InChIKey | DODAPRNRDPTFIT-UHFFFAOYSA-N | PubChem[1] |

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis commences with the exhaustive bromination of 2-aminopyrazine to yield 2-amino-3,5-dibromopyrazine, a known versatile intermediate.[2] Subsequent deamination and methoxylation would lead to the target compound. However, a more direct, albeit likely less selective, route could be the direct bromination of 2-methoxypyrazine. A plausible pathway is the methoxylation of a readily available dibromopyrazine.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Pyrazines

For Researchers, Scientists, and Drug Development Professionals

Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 4, serves as a pivotal scaffold in medicinal chemistry and drug development.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the physical and chemical properties of substituted pyrazines, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support researchers in their scientific endeavors.

Physical and Chemical Properties of Substituted Pyrazines

The physicochemical properties of pyrazine and its derivatives are crucial for their application in drug design and materials science. The parent pyrazine is a symmetrical molecule, which results in a zero dipole moment.[2] It is a weak base, with a pKa of 0.65, due to the electron-withdrawing nature of the two nitrogen atoms.[2] Substituents on the pyrazine ring can significantly alter its physical and chemical characteristics, including melting point, boiling point, solubility, and electronic properties.

Data Presentation: Physical Properties of Selected Substituted Pyrazines

The following table summarizes the key physical properties of pyrazine and several of its substituted derivatives, providing a comparative overview for researchers.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Pyrazine | C₄H₄N₂ | 80.09 | 52 - 56[3] | 115 - 116[3] |

| 2-Methylpyrazine | C₅H₆N₂ | 94.11 | -29 | 135 |

| 2,5-Dimethylpyrazine | C₆H₈N₂ | 108.14 | 15[4] | 155[5] |

| 2,3,5,6-Tetramethylpyrazine | C₈H₁₂N₂ | 136.19 | 77 - 80[6] | 190[6] |

| 2-Acetylpyrazine | C₆H₆N₂O | 122.12 | 75 - 79[7] | 78 - 79 (at 8 mmHg)[8] |

| 2-Chloropyrazine | C₄H₃ClN₂ | 114.53 | - | 150 - 153 |

| 2-Chloro-6-methylpyrazine | C₅H₅ClN₂ | 128.56 | 37 - 39 | 164 - 166 |

| 2-Methoxypyrazine | C₅H₆N₂O | 110.11 | - | 140 |

| 2-Methoxy-3-methylpyrazine | C₆H₈N₂O | 124.14 | - | 159.3 ± 35.0[9] |

Spectroscopic Properties of Substituted Pyrazines

Spectroscopic analysis is fundamental for the characterization of substituted pyrazines. The following tables provide a summary of key spectroscopic data for a selection of these compounds.

1H and 13C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of pyrazine derivatives. The chemical shifts are influenced by the nature and position of the substituents on the pyrazine ring.

| Compound | Solvent | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| 2,5-Diphenylpyrazine | CDCl₃ | 9.06 (s, 2H), 8.05 (d, J = 7.2 Hz, 4H), 7.46-7.53 (m, 6H)[10] | 150.7, 141.2, 136.3, 129.7, 129.0, 126.8[10] |

| 2,5-bis(4-chlorophenyl)pyrazine | CDCl₃ | 8.91 (s, 2H), 8.04-8.06 (m, 4H), 7.47-7.49 (m, 4H)[10] | 150.5, 139.7, 136.3, 134.6, 129.3, 128.2[10] |

| 5-Aminopyrazine-2-carbonitrile | CDCl₃ | 8.35 (d, J = 1.5 Hz), 7.95 (d, J = 1.5 Hz), 5.10 (br s, 2H, NH₂)[6] | - |

| 3-Amino-6-bromo-N-methylpyrazine-2-carboxamide | - | δH 3.98 (s) | δC 53.0 |

IR and UV-Vis Spectral Data

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions in substituted pyrazines.

| Compound | IR (cm⁻¹) | UV-Vis (λmax, nm) |

| Pyrazine | Vapor phase spectrum available[4] | Gas phase: broad continuum with low intensity absorption bands at 200 - 380 nm[11] |

| Pyrimidine | Vapor phase spectrum available[4] | Gas phase: broad continuum with low intensity absorption bands at 200 - 380 nm[11] |

| Pyridazine | Vapor phase spectrum available[4] | Gas phase: broad continuum with low intensity absorption bands at 200 - 380 nm[11] |

| 5-Substituted Pyrazine-2-carbonitriles | -C≡N stretch: ~2230-2240; C=N stretch: ~1580-1600; C-H stretch: ~3050-3100[6] | Varies with substituent, typically shows multiple absorption bands[6] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for researchers. This section provides methodologies for the synthesis and analysis of substituted pyrazines.

Synthesis of 2-Methoxy-3-methylpyrazine

This protocol describes the synthesis of 2-methoxy-3-methylpyrazine, a common flavor and fragrance compound, via nucleophilic aromatic substitution.

Materials:

-

2-Chloro-3-methylpyrazine

-

Sodium methoxide

-

Anhydrous methanol

-

Diethyl ether

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-3-methylpyrazine in anhydrous methanol.

-

Add sodium methoxide portion-wise to the stirred solution. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the crude 2-methoxy-3-methylpyrazine by vacuum distillation or column chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Pyrazines

GC-MS is a powerful technique for the identification and quantification of volatile pyrazine derivatives.[12]

Instrumentation:

-

Gas Chromatograph (e.g., Agilent 6890N) with a split/splitless injector

-

Mass Spectrometer (e.g., Agilent 5975)

-

Capillary column (e.g., polar column, 60m)[13]

GC-MS Method Parameters:

-

Injector: Splitless mode at 250°C[13]

-

Carrier Gas: Helium at a constant flow rate of 1.8 ml/min[13]

-

Oven Temperature Program: [13]

-

Initial temperature: 40°C, hold for 2 min

-

Ramp: Increase to 240°C at a rate of 3°C/min

-

Hold at 240°C for 1 min

-

-

Mass Spectrometer: [13]

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: 50-550 amu

-

Visualizations: Signaling Pathways and Experimental Workflows

Visual representations of complex biological pathways and experimental procedures can significantly enhance understanding. The following diagrams were generated using the DOT language.

General Synthesis Workflow for Substituted Pyrazines

This diagram illustrates a common synthetic route to substituted pyrazines starting from 2,5-dichloropyrazine.

Caption: A generalized synthetic pathway for creating substituted pyrazines.

JAK-STAT Signaling Pathway and Inhibition by Ruxolitinib

Many pyrazine derivatives exhibit their therapeutic effects by modulating key signaling pathways. Ruxolitinib, a pyrazine-based drug, is a potent inhibitor of Janus kinases (JAKs), which play a crucial role in the JAK-STAT signaling pathway.[14][15] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.[16]

Caption: Ruxolitinib's mechanism of action via JAK-STAT pathway inhibition.

References

- 1. pyrazines.com [pyrazines.com]

- 2. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pyrazine - Wikipedia [en.wikipedia.org]

- 9. innospk.com [innospk.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. scribd.com [scribd.com]

Reactivity of 3,5-Dibromo-2-methoxypyrazine towards nucleophiles

An In-depth Technical Guide to the Reactivity of 3,5-Dibromo-2-methoxypyrazine towards Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of this compound, a versatile heterocyclic building block with significant potential in the synthesis of novel compounds for pharmaceutical and materials science applications. The presence of two bromine atoms and a methoxy group on the electron-deficient pyrazine core allows for a range of functionalization reactions, primarily through two key pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This document details the theoretical principles governing its reactivity, regioselectivity, and provides detailed experimental protocols for key transformations.

Theoretical Background: Understanding the Reactivity of this compound

The pyrazine ring is an electron-deficient heterocycle, and the presence of two electronegative bromine atoms further enhances the electrophilicity of the carbon atoms, making the ring susceptible to nucleophilic attack. The reactivity and regioselectivity of this compound are governed by the electronic effects of the substituents.

-

Nucleophilic Aromatic Substitution (SNAr) : In SNAr reactions, the electron-donating methoxy group (-OCH₃) at the C2 position is expected to direct nucleophilic attack to the adjacent C3 position. This is because the methoxy group can destabilize the anionic Meisenheimer intermediate if the attack occurs at the C5 position.

-

Palladium-Catalyzed Cross-Coupling : In these reactions, the regioselectivity is often influenced by the ability of substituents to coordinate with the palladium catalyst. The methoxy group at C2 can act as a directing group, favoring the oxidative addition of palladium to the adjacent C3-Br bond. However, steric factors and the electronic nature of the ligands and substrates can also influence the outcome, potentially allowing for reactions at the C5 position. Studies on analogous 2,5-dibromo-3-methoxypyrazine have shown a preference for coupling at the C2 position, which corresponds to the C3 position in this compound, due to the directing effect of the methoxy group.[1]

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is a primary pathway for the functionalization of this compound, allowing for the direct displacement of a bromide with a variety of nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

Regioselectivity and Scope

As predicted by electronic effects, nucleophilic attack is expected to occur selectively at the C3 position. A range of nucleophiles, including amines, alkoxides, and thiolates, can be employed.

| Nucleophile | Reagent Example | Expected Product | Notes |

| Alkoxide | Sodium Methoxide (NaOMe) | 3-Bromo-2,5-dimethoxypyrazine | A direct analogue, 2-amino-3,5-dibromopyrazine, reacts with sodium methoxide to yield 2-amino-3-methoxy-5-bromopyrazine, demonstrating the feasibility of this transformation.[2] |

| Amine | Piperidine | 3-Bromo-2-methoxy-5-(piperidin-1-yl)pyrazine | Reactions with amines are common for halopyrazines. |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-Bromo-2-methoxy-5-(phenylthio)pyrazine | Thiolates are generally effective nucleophiles in SNAr reactions. |

Experimental Protocol: SNAr with Sodium Methoxide

This protocol is adapted from the synthesis of 2-amino-3-methoxy-5-bromopyrazine.[2]

Materials:

-

This compound

-

Sodium metal

-

Anhydrous Methanol

-

Water

Procedure:

-

A solution of sodium methoxide is prepared by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

This compound is added to the methanolic solution of sodium methoxide.

-

The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Water is added to precipitate the product.

-

The solid product is collected by filtration, washed with methanol and water, and dried under vacuum.

-

Further purification can be achieved by recrystallization or column chromatography.

SNAr Reaction Pathway

Caption: Generalized SNAr pathway for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile approach to form new carbon-carbon and carbon-heteroatom bonds at the bromine-substituted positions of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with amines.[3][4]

| Amine | Catalyst/Ligand | Base | Solvent | Expected Product |

| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 3-Bromo-2-methoxy-5-(phenylamino)pyrazine |

| Piperidine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 3-Bromo-2-methoxy-5-(piperidin-1-yl)pyrazine |

3.1.1. Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

This compound

-

Amine (e.g., Aniline)

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.

-

Add this compound and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the tube and heat the reaction mixture with stirring for the required time, monitoring the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an aryl halide.[5]

| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 3-Bromo-2-methoxy-5-phenylpyrazine |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/Water | 3-Bromo-2-methoxy-5-(4-methoxyphenyl)pyrazine |

3.2.1. Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Boronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Potassium carbonate)

-

Solvent system (e.g., Toluene and Water)

Procedure:

-

In a round-bottom flask, dissolve this compound, the boronic acid, and the base in the solvent mixture.

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Add the palladium catalyst under the inert atmosphere.

-

Heat the reaction mixture to reflux with vigorous stirring until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne.[4]

| Alkyne | Catalyst System | Base | Solvent | Expected Product |

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine | THF | 3-Bromo-2-methoxy-5-(phenylethynyl)pyrazine |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | Toluene | 3-Bromo-2-methoxy-5-((trimethylsilyl)ethynyl)pyrazine |

3.3.1. Experimental Protocol: Sonogashira Coupling

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., Triethylamine)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

-

Add the anhydrous solvent and the amine base.

-

Add the terminal alkyne dropwise with stirring.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

-

Once the reaction is complete, filter the mixture to remove any solids and concentrate the filtrate.

-

Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate.

-

Purify the product by column chromatography.

Palladium-Catalyzed Reaction Pathways

Caption: Catalytic cycles for common palladium-catalyzed cross-coupling reactions.

General Experimental Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.

References

- 1. Synthesis strategies to 3-alkyl-2-methoxy pyrazines - Durham e-Theses [etheses.dur.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to the Electronic Properties of the Pyrazine Ring in 3,5-Dibromo-2-methoxypyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of the pyrazine ring in the context of 3,5-Dibromo-2-methoxypyrazine. This document delves into the influence of substituents on the pyrazine core, details key electronic parameters, and offers insights into the predicted reactivity of the molecule. The guide also includes detailed experimental protocols for the synthesis and characterization of this compound, aiming to facilitate further research and application in drug development and materials science.

The Pyrazine Ring: An Electron-Deficient Scaffold

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is an important structural motif in numerous pharmaceuticals and functional materials. The presence of two electronegative nitrogen atoms renders the pyrazine ring electron-deficient, which significantly influences its chemical reactivity and physical properties. This inherent electron deficiency makes the pyrazine ring generally resistant to electrophilic aromatic substitution and more susceptible to nucleophilic aromatic substitution.

Substituent Effects on the Electronic Properties of the Pyrazine Ring

The electronic landscape of the pyrazine ring in this compound is significantly modulated by its substituents: two bromine atoms at positions 3 and 5, and a methoxy group at position 2.

-

Bromine Atoms (Electron-Withdrawing): The two bromine atoms are strongly electron-withdrawing groups due to their high electronegativity (inductive effect). This effect further depletes the electron density of the pyrazine ring, enhancing its electrophilic character.

-

Methoxy Group (Electron-Donating): The methoxy group, conversely, is an electron-donating group through resonance, where the lone pairs on the oxygen atom can be delocalized into the pyrazine ring. However, it also exerts a weaker electron-withdrawing inductive effect. The overall effect is typically net electron donation, which can partially counteract the electron-withdrawing influence of the bromine atoms and the pyrazine nitrogens.

The interplay of these substituent effects dictates the overall electronic distribution and reactivity of this compound.

3,5-Dibromo-2-methoxypyrazine: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and predicted characteristics regarding the solubility and stability of 3,5-Dibromo-2-methoxypyrazine, a substituted pyrazine of interest in medicinal chemistry and drug development. Due to a notable absence of specific experimental data in publicly accessible literature, this document combines foundational physicochemical properties with established principles of solubility and stability testing to offer a predictive assessment and a framework for empirical investigation. Detailed experimental protocols for determining solubility and performing forced degradation studies are provided to guide researchers in generating crucial data for this compound.

Introduction

This compound belongs to the pyrazine class of heterocyclic compounds, which are integral scaffolds in numerous biologically active molecules. The unique substitution pattern of two bromine atoms and a methoxy group on the pyrazine ring suggests potential for diverse chemical interactions and metabolic pathways, making it a compound of interest for novel therapeutic agent development. An understanding of its solubility and stability is paramount for its handling, formulation, and the interpretation of biological assay results. This guide aims to collate the known information and provide a structured approach for its further study.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1. These computed properties are sourced from the PubChem database and provide a foundational understanding of the molecule.[1]

| Property | Value | Source |

| Molecular Formula | C₅H₄Br₂N₂O | PubChem[1] |

| Molecular Weight | 267.91 g/mol | PubChem[1] |

| CAS Number | 1207853-31-3 | PubChem[1] |

| Appearance | (Predicted) Solid | - |

| XLogP3 | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

Solubility Profile

Specific experimental data on the solubility of this compound in common aqueous and organic solvents is not currently available in the public domain. However, a qualitative prediction of its solubility can be inferred from its structure. The presence of a polar pyrazine ring and a methoxy group suggests some potential for solubility in polar organic solvents. The two bromine atoms and the overall low hydrogen bonding capacity may limit its aqueous solubility.

Table 2 provides a predicted solubility profile. Researchers are strongly encouraged to determine empirical solubility data using the protocols outlined in Section 5.

| Solvent | Predicted Solubility | Quantitative Data (mg/mL at 25°C) |

| Water | Low | Data not available |

| Phosphate Buffered Saline (pH 7.4) | Low | Data not available |

| Ethanol | Moderately Soluble | Data not available |

| Methanol | Moderately Soluble | Data not available |

| Dimethyl Sulfoxide (DMSO) | Soluble | Data not available |

| Dichloromethane (DCM) | Soluble | Data not available |

| Acetone | Soluble | Data not available |

| Hexanes | Low to Insoluble | Data not available |

Stability Profile

A comprehensive stability profile for this compound has not been publicly reported. Forced degradation studies are essential to understand its intrinsic stability and potential degradation pathways.[2][3][4][5][6] Based on the chemical structure, a summary of expected stability is presented in Table 3. The pyrazine ring is generally stable, but the bromo and methoxy substituents may be susceptible to degradation under certain conditions.

| Stress Condition | Predicted Stability | Potential Degradation Pathway |

| Acidic Hydrolysis (e.g., 0.1 M HCl) | Potentially Labile | Hydrolysis of the methoxy group to a hydroxyl group. |

| Basic Hydrolysis (e.g., 0.1 M NaOH) | Potentially Labile | Hydrolysis of the methoxy group; potential for nucleophilic substitution of bromine at elevated temperatures. |

| Oxidative (e.g., 3% H₂O₂) | Potentially Labile | Oxidation of the pyrazine ring or methoxy group. |

| Thermal (e.g., 80°C) | Likely Stable | Decomposition at higher temperatures. |

| Photolytic (ICH Q1B) | Potentially Labile | Potential for dehalogenation or other light-induced reactions.[4] |

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of this compound. These should be adapted and validated for specific laboratory conditions and analytical instrumentation.

Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.[7]

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, PBS, ethanol).

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

-

Equilibrate for a sufficient period (typically 24-72 hours) to ensure a saturated solution is formed.[7]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the excess solid settle. Centrifugation can be used to aid separation.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample and determine the concentration against a standard curve of this compound.

-

Calculate the solubility in mg/mL or other appropriate units.

-

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[2][3][4][5][6]

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[4]

-

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C).[4]

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate at room temperature and an elevated temperature (e.g., 60°C).[4]

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature.

-

Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 80°C).[4]

-

Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]

-

-

Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

If necessary, neutralize the acidic and basic samples.

-

Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (e.g., with a photodiode array detector).

-

Determine the percentage of degradation and identify any major degradation products.

-

Visualizations

The following diagrams illustrate the logical workflow for assessing the solubility and stability of a novel compound such as this compound.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

Conclusion

While this compound is a compound of significant interest, there is a clear gap in the publicly available experimental data regarding its solubility and stability. This technical guide provides a predictive assessment based on its chemical structure and outlines the necessary experimental protocols to generate this critical information. The provided workflows offer a systematic approach for researchers to characterize this molecule, enabling its effective use in drug discovery and development programs. The generation and publication of such data are highly encouraged to advance the scientific understanding of this and related pyrazine derivatives.

References

- 1. This compound | C5H4Br2N2O | CID 58303386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 6. biopharminternational.com [biopharminternational.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3,5-Dibromo-2-methoxypyrazine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 3,5-Dibromo-2-methoxypyrazine. This versatile building block is a valuable starting material for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. The Suzuki-Miyaura reaction enables the introduction of aryl and heteroaryl substituents at the 3- and 5-positions of the pyrazine ring, facilitating the generation of diverse molecular libraries for drug discovery and other research applications.

Introduction to Suzuki-Miyaura Cross-Coupling of Substituted Pyrazines

The Suzuki-Miyaura cross-coupling reaction is a robust and widely utilized method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction of an organoboron compound with a halide or triflate. In the context of this compound, this reaction allows for the selective functionalization of the pyrazine core. The presence of two bromine atoms offers the potential for both mono- and di-arylation, providing a pathway to a wide range of 3,5-disubstituted-2-methoxypyrazine derivatives. These products are of significant interest in drug discovery, as the pyrazine scaffold is a common motif in kinase inhibitors and other biologically active molecules.

Regioselectivity of the Reaction

For unsymmetrical dihalopyrazines, the regioselectivity of the Suzuki-Miyaura coupling is a critical consideration. In the case of this compound, the electron-donating methoxy group at the 2-position influences the electronic properties of the pyrazine ring. It is reported that for 2,5-dibromo-3-methoxypyrazine, the Suzuki-Miyaura coupling occurs selectively at the C2 position. By analogy, for this compound, the initial coupling is expected to occur preferentially at the 5-position due to the electronic influence of the adjacent methoxy group. However, steric factors of the incoming boronic acid and the specific catalytic system employed can also influence the regiochemical outcome.

Data Presentation: Reaction Conditions for Analogous Suzuki-Miyaura Couplings

Table 1: Mono-Arylation of Dichloropyrazines with Arylboronic Acids

| Entry | Dichloropyrazine | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2,3-Dichloropyrazine | 2-Methylphenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ (2) | ACN/H₂O | 80 | 12 | 65 |

| 2 | 2,6-Dichloropyrazine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ (2) | ACN/H₂O | 80 | 12 | 78 |

| 3 | 2,6-Dichloropyrazine | 4-Methylphenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ (2) | ACN/H₂O | 80 | 12 | 82 |

Data adapted from analogous reactions of dichloropyrazines.

Table 2: Di-Arylation of Dichloropyrazines with Arylboronic Acids

| Entry | Dichloropyrazine | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2,3-Dichloropyrazine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ (2) | ACN/H₂O | 80 | 12 | 75 |

| 2 | 2,6-Dichloropyrazine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ (2) | ACN/H₂O | 80 | 12 | 85 |

| 3 | 2,6-Dichloropyrazine | 4-Methylphenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ (2) | ACN/H₂O | 80 | 12 | 88 |

Data adapted from analogous reactions of dichloropyrazines.

Experimental Protocols

The following are generalized protocols for the mono- and di-arylation of this compound via the Suzuki-Miyaura cross-coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature may be required to achieve the desired outcome and yield for specific substrates.

Protocol 1: General Procedure for Mono-Arylation

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DME)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and heating mantle or oil bath

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Di-Arylation

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (2.2-3.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 4.0-6.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DME)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and heating mantle or oil bath

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-150 °C) with vigorous stirring for an extended period (12-48 hours).

-

Monitor the progress of the reaction by TLC or LC-MS, observing the disappearance of the mono-arylated intermediate.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up as described in Protocol 1.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Potential Application in Drug Discovery: Kinase Inhibition Signaling Pathway

The 3,5-diaryl-2-methoxypyrazine scaffold is a privileged structure in medicinal chemistry, often explored for its potential as a kinase inhibitor. Many kinase inhibitors target pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. The diagram below illustrates a simplified representation of these signaling cascades, which are common targets for pyrazine-based drug candidates.

Caption: Simplified PI3K/Akt/mTOR and MAPK/ERK signaling pathways.

Application Notes: Palladium-Catalyzed Synthesis Utilizing 3,5-Dibromo-2-methoxypyrazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the palladium-catalyzed synthesis of substituted pyrazines using 3,5-Dibromo-2-methoxypyrazine as a key building block. This versatile substrate allows for selective functionalization at the C3 and C5 positions, offering a gateway to a diverse range of pyrazine derivatives with significant potential in medicinal chemistry and materials science. The following sections detail protocols for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Regioselectivity in Cross-Coupling Reactions

The presence of the methoxy group at the C2 position of the pyrazine ring exerts a significant directing effect in palladium-catalyzed cross-coupling reactions. Due to electronic and steric factors, the bromine atom at the C3 position is generally more activated and susceptible to oxidative addition to the palladium catalyst. This inherent regioselectivity allows for the selective mono-functionalization of this compound, providing a strategic advantage in multi-step syntheses.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between this compound and various organoboron compounds, enabling the synthesis of aryl- and heteroaryl-substituted pyrazines.

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | (Het)Arylboronic Acid/Ester | Pd(dppf)Cl₂ (10) | - | Na₂CO₃ (2 equiv.) | 1,4-Dioxane/H₂O | 80 | 3 | Not Specified[1] |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the synthesis of orexin receptor agonists.[1]

Materials:

-

This compound (1.0 equiv)

-

Aryl- or heteroarylboronic acid or ester (1.1 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equiv)

-

Sodium carbonate (Na₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a reaction vessel, add this compound, the boronic acid/ester, sodium carbonate, and Pd(dppf)Cl₂.

-

Add a mixture of 1,4-dioxane and water.

-

Stir the reaction mixture at 80 °C for 3 hours.

-

Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Workflow for the Suzuki-Miyaura Coupling of this compound.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction provides a method for the vinylation of this compound, leading to the formation of styrenyl- and other alkene-substituted pyrazines.

Quantitative Data for Heck Reaction

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Butyl vinyl ether | Pd(OAc)₂ (8) | DPPP (16) | - | [bmim][BF₄] | Not Specified | Not Specified | Not Specified[2][3] |

Experimental Protocol: Heck Reaction

This protocol is based on a procedure for the synthesis of a heterocyclic compound.[2][3]

Materials:

-

This compound (1.0 equiv)

-

Butyl vinyl ether (8.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.08 equiv)

-

1,3-Bis(diphenylphosphino)propane (DPPP) (0.16 equiv)

-

1-Butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄])

Procedure:

-

Dissolve this compound, palladium(II) acetate, and 1,3-bis(diphenylphosphino)propane in 1-butyl-3-methylimidazolium tetrafluoroborate.

-

Slowly add butyl vinyl ether to the solution.

-

Stir the reaction mixture until the starting material is consumed, as monitored by a suitable chromatographic technique.

-

Upon completion, proceed with an appropriate workup and purification to isolate the desired product.

Caption: Generalized Catalytic Cycle for the Heck Reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of amino-substituted pyrazines by coupling this compound with a variety of primary and secondary amines.

No specific experimental data for the Buchwald-Hartwig amination of this compound was found in the searched literature. The following is a generalized protocol based on reactions with similar substrates.

Experimental Protocol: Buchwald-Hartwig Amination (General)

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

-

Base (e.g., NaOtBu, Cs₂CO₃, 1.4 equiv)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, the palladium precatalyst, and the phosphine ligand.

-

Add the base.

-

Add the anhydrous, degassed solvent, followed by the amine.

-

Seal the tube and heat the reaction mixture to 80-110 °C.

-

Monitor the reaction for the disappearance of the starting material by a suitable chromatographic technique.

-

Upon completion, cool the mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate and partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.

Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling enables the introduction of alkyne moieties onto the pyrazine core, providing valuable intermediates for further transformations and for the synthesis of conjugated systems.

No specific experimental data for the Sonogashira coupling of this compound was found in the searched literature. The following is a generalized protocol based on reactions with similar substrates.

Experimental Protocol: Sonogashira Coupling (General)

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI) (1-5 mol%)

-

Amine base (e.g., triethylamine, diisopropylamine, 2-3 equiv)

-

Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

-

Add the anhydrous, degassed solvent and the amine base.

-

Thoroughly degas the mixture by bubbling an inert gas through it for 15-20 minutes.

-

Add the terminal alkyne dropwise via syringe.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitor the reaction's progress by a suitable chromatographic technique.

-

Upon completion, dilute the mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the product by flash column chromatography.

Caption: General Workflow for Sonogashira Coupling.

References

- 1. WO2022094012A1 - Macrocyclic urea orexin receptor agonists - Google Patents [patents.google.com]

- 2. WO2016126085A2 - Heterocyclic compound and pharmaceutical composition comprising same - Google Patents [patents.google.com]

- 3. US10227328B2 - Heterocyclic compound and pharmaceutical composition comprising same - Google Patents [patents.google.com]

Application Notes and Protocols for Buchwald-Hartwig Amination of 3,5-Dibromo-2-methoxypyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the selective mono-amination of 3,5-Dibromo-2-methoxypyrazine using the Buchwald-Hartwig cross-coupling reaction. Substituted aminopyrazines are crucial structural motifs in medicinal chemistry, and this palladium-catalyzed method offers a versatile and efficient route for their synthesis. These notes outline a general procedure, catalyst selection, reaction conditions, and a workflow for researchers aiming to synthesize 3-amino-5-bromo-2-methoxypyrazine derivatives.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine.[1][2][3] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope, functional group tolerance, and relatively mild reaction conditions compared to traditional methods like nucleophilic aromatic substitution.[2]

This compound is a versatile building block for the synthesis of biologically active compounds. Selective functionalization at the C3 or C5 position is key to creating diverse molecular libraries for drug discovery. The electronic properties of the pyrazine ring, influenced by the two nitrogen atoms and the electron-donating methoxy group, present a challenge in controlling the regioselectivity of the amination. This protocol provides a starting point for achieving selective mono-amination.

Reaction Scheme

Caption: General scheme for the mono-amination of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination procedure.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is a general guideline. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific amines.

Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary, 1.1 - 1.5 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP) (1.2 - 2.4 eq relative to Pd)

-

Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.4 - 2.5 eq)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the chosen amine, and the base under an inert atmosphere.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using a freeze-pump-thaw method (3 cycles).

-

Catalyst Addition: In a separate vial, briefly mix the palladium precatalyst and the phosphine ligand in a small amount of the reaction solvent. Add this catalyst solution to the reaction mixture under a positive pressure of inert gas.

-

Reaction: Seal the flask or vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Note that regioselectivity can be an issue, and a mixture of 3-amino-5-bromo and 3-bromo-5-amino isomers may be formed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-aminated product(s).

-

Characterization: Characterize the purified product(s) by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and other relevant analytical techniques.

Data on Reaction Conditions for Analogous Substrates

Since specific data for this compound is scarce in published literature, the following table summarizes conditions that have proven effective for the mono-amination of other dihalo-N-heterocycles, which can serve as a starting point for optimization.

| Entry | Substrate | Amine | Pd Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |

| 1 | 2,6-Dibromopyridine | Polyamines | Pd₂(dba)₃ (2.5) | BINAP (7.5) | NaOtBu (2.5) | Toluene | 80 | 50-85 |

| 2 | 2,4-Dichloropyrimidine | Morpholine | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ (2.0) | Dioxane | 100 | 92 |

| 3 | 2-Bromo-4-iodopyridine | Aniline | Pd(OAc)₂ (10) | X-Phos (10) | KOt-Bu (1.2) | Toluene | 100 | >90 |

| 4 | Aryl Bromide | Benzylamine | [Pd(cinnamyl)Cl]₂ (1.5) | XantPhos (6) | DBU (2.0) | PhMe | 100 | 85 |

This table is a compilation of data from analogous reactions and should be used as a guide for optimization.[4][5][6]

Troubleshooting

-

Low or No Conversion:

-

Catalyst Inactivity: Ensure the palladium precatalyst and ligand are of good quality and handled under inert conditions. Consider using a pre-formed catalyst complex.

-

Insufficient Base Strength: For less acidic amines, a stronger base like NaOtBu or K₃PO₄ may be required.[3]

-

Temperature: The reaction may require higher temperatures. Consider microwave irradiation for rate enhancement.[5]

-

-

Formation of Di-amination Product:

-

Stoichiometry: Use a slight excess of the pyrazine substrate relative to the amine (e.g., 1.2:1).

-

Reaction Time: Monitor the reaction closely and stop it once the mono-aminated product is maximized.

-

-

Poor Regioselectivity:

-

Ligand Choice: The steric and electronic properties of the phosphine ligand can significantly influence regioselectivity. Screen different ligands (e.g., bulky Buchwald-type ligands vs. bidentate ligands like BINAP).[2]

-

Temperature: Lowering the reaction temperature may improve selectivity.

-

-

Hydrodehalogenation (Loss of Bromine):

-

This side reaction can be minimized by careful selection of the ligand and ensuring anhydrous conditions.

-

Safety Precautions

-

Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood under an inert atmosphere.

-

Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

-

Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).

-

Always consult the Safety Data Sheet (SDS) for all chemicals used.

References

- 1. Pd-Catalyzed Amination of 2,6-Dihalopyridines with Polyamines | Semantic Scholar [semanticscholar.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 6. discovery.researcher.life [discovery.researcher.life]

Synthesis of Bioactive Pyrazine Derivatives from 3,5-Dibromo-2-methoxypyrazine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive pyrazine derivatives, utilizing 3,5-Dibromo-2-methoxypyrazine as a versatile starting material. The methodologies outlined herein focus on palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination, to introduce diverse functionalities at the 3- and 5-positions of the pyrazine core. These derivatives are of significant interest in medicinal chemistry due to their potential as anticancer, anti-inflammatory, and antimicrobial agents.

Introduction

Pyrazine and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in drug discovery due to their wide range of biological activities. The pyrazine scaffold is present in numerous FDA-approved drugs and clinical candidates. The strategic functionalization of the pyrazine ring allows for the fine-tuning of physicochemical properties and biological targets. This compound serves as an excellent starting material for generating a library of novel pyrazine derivatives through selective and efficient cross-coupling reactions. The bromine atoms at the 3- and 5-positions can be sequentially or simultaneously replaced with various aryl, alkynyl, and amino groups, leading to a diverse set of molecules for biological screening.

Synthetic Strategies

The core of the synthetic approach involves the strategic use of palladium-catalyzed cross-coupling reactions to functionalize the this compound scaffold. The presence of the methoxy group can influence the reactivity of the adjacent bromine atoms, potentially allowing for regioselective reactions.

Caption: Synthetic routes to bioactive pyrazine derivatives.

Bioactivity of Substituted Pyrazine Derivatives

The introduction of various substituents at the 3- and 5-positions of the 2-methoxypyrazine core can lead to compounds with significant biological activity. The following table summarizes the anticancer activity of a series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives, which are structurally related to the compounds that can be synthesized from this compound. These compounds were evaluated for their inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[1]

| Compound ID | FGFR1 IC50 (nM)[1] | FGFR2 IC50 (nM)[1] | FGFR3 IC50 (nM)[1] | FGFR4 IC50 (nM)[1] |

| 7a | 15.6 | 25.3 | 18.9 | 33.1 |

| 7b | 8.9 | 12.1 | 9.8 | 15.4 |

| 7c | 5.2 | 8.7 | 6.1 | 10.3 |

| 7d | 22.4 | 30.1 | 25.6 | 41.2 |

| 18i | 2.1 | 3.5 | 2.8 | 4.9 |

Note: The data presented is for structurally analogous compounds to demonstrate the potential bioactivity of this class of molecules. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Experimental Protocols

The following are detailed protocols for the synthesis of bioactive pyrazine derivatives from this compound. These protocols are based on established methodologies for palladium-catalyzed cross-coupling reactions and should be adapted and optimized for specific substrates and desired products.

Protocol 1: Synthesis of 3,5-Diaryl-2-methoxypyrazine via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with arylboronic acids to yield 3,5-diaryl-2-methoxypyrazine derivatives.

Caption: Suzuki-Miyaura coupling experimental workflow.

Materials:

-

This compound

-

Arylboronic acid (2.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (5 mol%)

-

Sodium carbonate (Na2CO3) (3 equivalents)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (2.2 mmol), Pd(dppf)Cl2 (0.05 mmol), and Na2CO3 (3.0 mmol).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3,5-diaryl-2-methoxypyrazine.

Protocol 2: Synthesis of 3,5-Dialkynyl-2-methoxypyrazine via Sonogashira Coupling

This protocol details the synthesis of 3,5-dialkynyl-2-methoxypyrazine derivatives through the palladium- and copper-cocatalyzed coupling of this compound with terminal alkynes.

Caption: Sonogashira coupling experimental workflow.

Materials:

-

This compound

-

Terminal alkyne (2.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (5 mol%)

-

Copper(I) iodide (CuI) (10 mol%)

-

Triethylamine (Et3N)

-

N,N-Dimethylformamide (DMF) (optional, as co-solvent)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh3)2Cl2 (0.05 mmol), and CuI (0.1 mmol).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add degassed triethylamine (10 mL) (and DMF if needed for solubility).

-

Add the terminal alkyne (2.5 mmol) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 12-24 hours or heat to 50-70 °C if the reaction is sluggish. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired 3,5-dialkynyl-2-methoxypyrazine.

Protocol 3: Synthesis of 3,5-Diamino-2-methoxypyrazine Derivatives via Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed amination of this compound with primary or secondary amines.

Caption: Buchwald-Hartwig amination experimental workflow.

Materials:

-

This compound

-

Amine (primary or secondary, 2.5 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2.5 mol%)

-

Xantphos (5 mol%)

-

Sodium tert-butoxide (NaOtBu) (3 equivalents)

-

Anhydrous toluene or 1,4-dioxane

-

Diatomaceous earth (Celite®)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd2(dba)3 (0.025 mmol), Xantphos (0.05 mmol), and NaOtBu (3.0 mmol).

-

Add this compound (1.0 mmol) and the amine (2.5 mmol).

-

Add anhydrous, degassed toluene or 1,4-dioxane (10 mL).

-

Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the filtrate with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the desired 3,5-diamino-2-methoxypyrazine derivative.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the synthesis and potential biological application of novel pyrazine derivatives starting from this compound. By employing robust and versatile palladium-catalyzed cross-coupling reactions, researchers can efficiently generate a diverse library of compounds for drug discovery and development programs. The provided experimental procedures serve as a solid foundation for further optimization and exploration of this promising class of bioactive molecules.

References

Application Notes and Protocols: 3,5-Dibromo-2-methoxypyrazine as a Versatile Building Block for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-methoxypyrazine is a highly functionalized heterocyclic compound that serves as a valuable starting material for the synthesis of a diverse range of kinase inhibitors. Its unique substitution pattern, featuring two reactive bromine atoms and a methoxy group on a pyrazine core, allows for selective and sequential functionalization through modern cross-coupling methodologies. This enables the construction of complex molecular architectures capable of targeting the ATP-binding sites of various kinases, which are critical regulators of cellular processes and established targets in drug discovery, particularly in oncology and immunology.

The pyrazine scaffold is a well-recognized "privileged structure" in medicinal chemistry, known for its ability to form key hydrogen bond interactions with the hinge region of kinase active sites. The strategic placement of substituents on the pyrazine ring, facilitated by starting materials like this compound, allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols for the utilization of this compound in the synthesis of kinase inhibitors, focusing on sequential Suzuki and Buchwald-Hartwig cross-coupling reactions. The methodologies are based on established procedures for the synthesis of 2,6-disubstituted pyrazine inhibitors targeting key kinases such as Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.

Synthetic Strategy Overview

The synthetic utility of this compound lies in the differential reactivity of its two bromine atoms, allowing for a regioselective and stepwise introduction of various substituents. A common and effective strategy involves a sequential palladium-catalyzed cross-coupling approach:

-

Suzuki Coupling: The first step typically involves a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl moiety at one of the bromine positions. This reaction is highly versatile and tolerates a wide range of functional groups.

-

Buchwald-Hartwig Amination: The remaining bromine atom can then be substituted with a variety of amino groups via a Buchwald-Hartwig amination. This reaction is instrumental in introducing key hydrogen bond donors and acceptors that are often crucial for kinase binding.

This sequential approach allows for the creation of a library of analogs with diverse substitutions at two positions on the pyrazine core, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds.

Caption: General synthetic workflow for kinase inhibitors.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes the mono-arylation of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.1 equivalents)

-

Potassium phosphate (K₃PO₄, 2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis

Procedure:

-

To a dry reaction flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium phosphate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add palladium(II) acetate (0.05 mmol) and SPhos (0.1 mmol).

-

Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired mono-substituted pyrazine intermediate.